2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Description
The compound “2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide” is a structurally complex phenoxyacetamide derivative featuring:
- 2,4-Dichlorophenoxy group: A substituted aromatic ether moiety known for enhancing lipophilicity and bioactivity in antimicrobial and anti-inflammatory agents .
- Ethylacetamide linker: Facilitates interactions with biological targets through hydrogen bonding .
While direct synthesis data for this compound are unavailable in the provided evidence, analogous methodologies suggest it may involve coupling 2-(2,4-dichlorophenoxy)acetic acid with a 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-ethylamine intermediate under conditions similar to those in (e.g., carbodiimide-mediated amidation) .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3O4S/c1-22-14-4-3-12(20)9-15(14)23(28(22,25)26)7-6-21-17(24)10-27-16-5-2-11(18)8-13(16)19/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVTYVBDVMPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound features both a dichlorophenoxy moiety and a fluorinated thiadiazole, suggesting diverse interactions with biological systems. Its applications span anti-inflammatory and anticancer research, making it a significant subject in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Thiadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities. The following sections detail specific findings regarding its biological interactions.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.
- Findings : It displayed meaningful cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The dichlorophenoxy component is known for its anti-inflammatory effects:
- Mechanism of Action : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
- Research Findings : Studies have indicated that similar compounds can modulate inflammatory cytokine production and reduce inflammation in vitro .
Interaction Studies
The interaction of this compound with biological targets is crucial for understanding its pharmacological profile:
- Binding Studies : Molecular docking studies suggest that the thiadiazole moiety may interact with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
- Potential Mechanisms : The presence of halogenated groups enhances binding affinity and selectivity towards specific targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of This compound :
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(4-chlorophenoxy)acetic acid | Structure | Known herbicide; COX inhibitor |
| 4-amino-N-(6-fluoro-3-methylbenzothiadiazol-1(3H)-yl)acetamide | Structure | Potential anticancer activity |
| 5-fluoro-N-(4-chlorobenzyl)thiadiazole | Structure | Antimicrobial properties |
Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial and cytotoxic activities against various cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Phenoxy/Phenylacetamide Derivatives
Key Research Findings
Bioactivity and Substituent Effects
- Chlorine Substitution: The 2,4-dichlorophenoxy group in the target compound likely enhances bioactivity compared to mono-chloro analogues (e.g., ’s 4-chloro-3-methylphenoxy derivatives) due to increased electron-withdrawing effects and lipophilicity .
- Heterocyclic Core : The benzo[c][1,2,5]thiadiazole-2,2-dioxide moiety may confer greater metabolic stability than benzothiazole () or thiazole () cores, as sulfone groups resist oxidative degradation .
- Fluorine at Position 6: The 6-fluoro substituent in the target compound could improve bioavailability compared to non-fluorinated analogues (e.g., ’s 4-chlorophenoxy derivative) by modulating pKa and membrane permeability .
Structural Insights
- Crystal structure analysis of 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () reveals intermolecular N–H⋯N hydrogen bonds stabilizing the lattice, a feature likely shared by the target compound’s acetamide-thiadiazole system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
